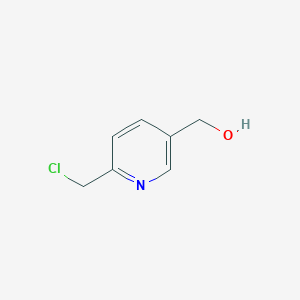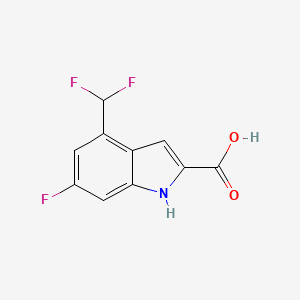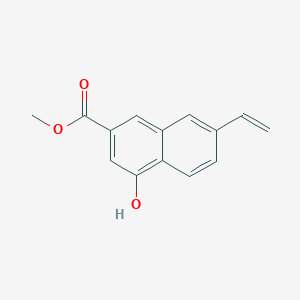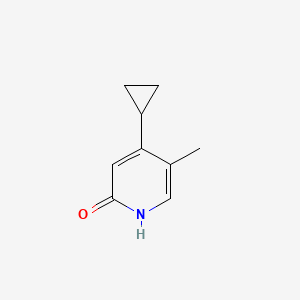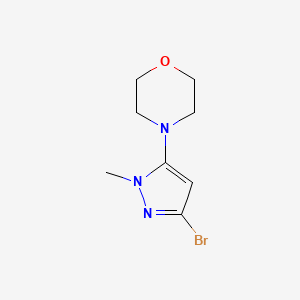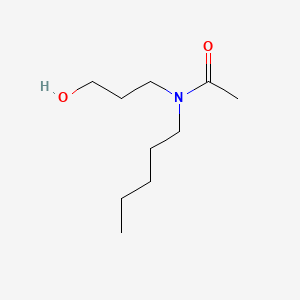
N-(3-Hydroxypropyl)-N-pentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)-N-pentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxypropyl group and a pentyl group attached to the nitrogen atom of the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N-pentylacetamide typically involves the reaction of 3-hydroxypropylamine with pentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxypropyl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is N-(3-oxopropyl)-N-pentylacetamide.
Reduction: The major product is N-(3-hydroxypropyl)-N-pentylamine.
Substitution: The major products depend on the substituent introduced, such as N-(3-alkoxypropyl)-N-pentylacetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active site residues, while the pentyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Hydroxypropyl)-N-methylacetamide
- N-(3-Hydroxypropyl)-N-ethylacetamide
- N-(3-Hydroxypropyl)-N-butylacetamide
Uniqueness
N-(3-Hydroxypropyl)-N-pentylacetamide is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This can influence its biological activity and make it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
54789-41-2 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-N-pentylacetamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-7-11(10(2)13)8-6-9-12/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
COHBRUYRUDTHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCO)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


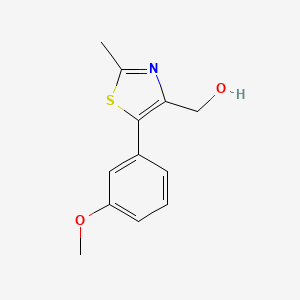
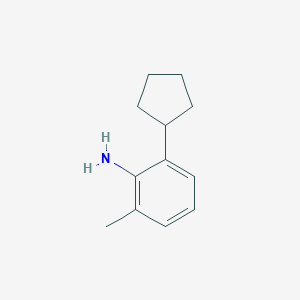

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
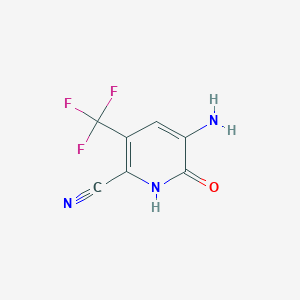
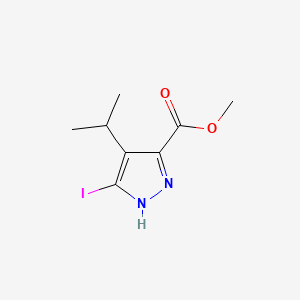
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)

